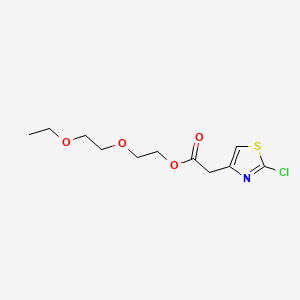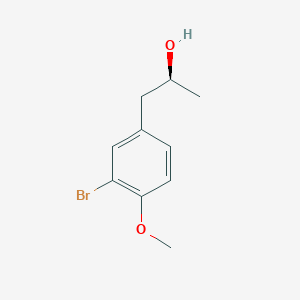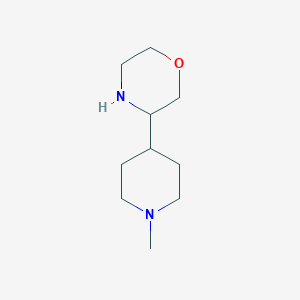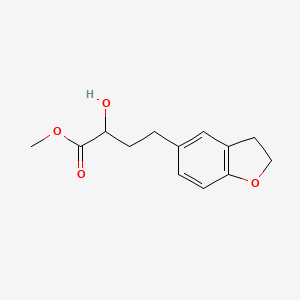
(S)-2-Amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-3-methoxybenzaldehyde and a suitable chiral amine.
Reaction Conditions: The key step involves the condensation of 2-bromo-3-methoxybenzaldehyde with the chiral amine under controlled conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and reduction steps efficiently.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkyl derivatives.
科学的研究の応用
(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-(2-chloro-3-methoxyphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(2S)-2-amino-2-(2-bromo-3-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Bromine Atom: The presence of the bromine atom imparts unique reactivity and properties compared to its chlorine analog.
Methoxy Group: The methoxy group influences the compound’s electronic properties and reactivity, making it distinct from its hydroxy analog.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
(2S)-2-amino-2-(2-bromo-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO2/c1-13-8-4-2-3-6(9(8)10)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1 |
InChIキー |
VIOOVNJQNPKXAD-SSDOTTSWSA-N |
異性体SMILES |
COC1=CC=CC(=C1Br)[C@@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1Br)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


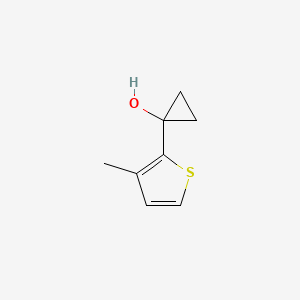

![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)





